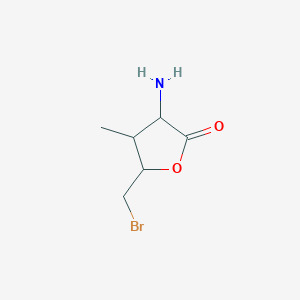
3-Amino-5-(bromomethyl)-4-methyldihydrofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Furanone, 3-amino-5-(bromomethyl)dihydro-4-methyl- is a heterocyclic organic compound It features a furanone ring, which is a five-membered lactone, with various substituents including an amino group, a bromomethyl group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-furanone, 3-amino-5-(bromomethyl)dihydro-4-methyl- typically involves multi-step organic reactions. One common method includes the bromination of a precursor furanone compound followed by the introduction of an amino group through nucleophilic substitution. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine for the substitution reaction. The reactions are usually carried out in solvents like dichloromethane or ethanol under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the safety of the processes involved.
Analyse Des Réactions Chimiques
Types of Reactions
2(3H)-Furanone, 3-amino-5-(bromomethyl)dihydro-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromomethyl group is particularly reactive and can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the bromomethyl group under mild conditions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
2(3H)-Furanone, 3-amino-5-(bromomethyl)dihydro-4-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing into its potential use in drug development, particularly for its bioactive properties.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 2(3H)-furanone, 3-amino-5-(bromomethyl)dihydro-4-methyl- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their function. The amino group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(3H)-Furanone, 3-amino-5-methyl-: Lacks the bromomethyl group, resulting in different reactivity and applications.
2(3H)-Furanone, 3-bromo-5-(bromomethyl)dihydro-4-methyl-: Contains an additional bromine atom, which can further enhance its reactivity.
2(3H)-Furanone, 3-amino-5-(chloromethyl)dihydro-4-methyl-: The chlorine substituent alters the compound’s reactivity compared to the bromine analog.
Uniqueness
2(3H)-Furanone, 3-amino-5-(bromomethyl)dihydro-4-methyl- is unique due to the presence of both an amino group and a bromomethyl group on the furanone ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C6H10BrNO2 |
|---|---|
Poids moléculaire |
208.05 g/mol |
Nom IUPAC |
3-amino-5-(bromomethyl)-4-methyloxolan-2-one |
InChI |
InChI=1S/C6H10BrNO2/c1-3-4(2-7)10-6(9)5(3)8/h3-5H,2,8H2,1H3 |
Clé InChI |
SZPGMQZJKPWXHY-UHFFFAOYSA-N |
SMILES canonique |
CC1C(OC(=O)C1N)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















